molecular formula C14H23ClN2O2 B11819934 Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride

Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride

Cat. No.: B11819934
M. Wt: 286.80 g/mol
InChI Key: OMMKOAJCQFJCEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-aminomethylphenethylamine hydrochloride typically involves the protection of the amine group of aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out in the presence of a base such as triethylamine and a Boc-protecting reagent like di-tert-butyl dicarbonate. The resulting Boc-protected intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for 4-Boc-aminomethylphenethylamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Boc-aminomethylphenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Boc-aminomethylphenethylamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Boc-aminomethylphenethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. This compound can act as a precursor for the synthesis of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethylphenethylamine hydrochloride: Lacks the Boc-protecting group.

    N-Boc-phenethylamine: Similar structure but different functional groups.

Uniqueness

4-Boc-aminomethylphenethylamine hydrochloride is unique due to its Boc-protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate;hydrochloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15;/h4-7,16H,8-10,15H2,1-3H3;1H

InChI Key

OMMKOAJCQFJCEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN.Cl

Origin of Product

United States

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